An In-Depth Technical Guide to the Biological Activity of Tetrahydroquinoline Butanoic Acid Derivatives
An In-Depth Technical Guide to the Biological Activity of Tetrahydroquinoline Butanoic Acid Derivatives
This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of tetrahydroquinoline (THQ) derivatives featuring a butanoic acid moiety. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and pharmacologically active agents.[1] Its rigid, three-dimensional structure provides an excellent framework for interacting with a variety of biological targets.[2] The incorporation of a butanoic acid side chain introduces a key functional group that can significantly influence the molecule's pharmacokinetic properties and target engagement. The carboxylic acid can act as a hydrogen bond donor/acceptor or engage in ionic interactions, often enhancing solubility and enabling interaction with specific amino acid residues in target proteins. This unique combination has led to the exploration of THQ butanoic acid derivatives across multiple therapeutic areas, including oncology, neuropharmacology, and infectious diseases.[1][2]
Synthetic Strategies: Building the Core Molecules
The rational design of novel therapeutics begins with robust and flexible synthetic chemistry. The primary challenge in synthesizing THQ butanoic acid derivatives is the controlled linkage of the butanoic acid chain to the THQ core, typically at the nitrogen atom.
N-Alkylation of the THQ Core
A direct and common approach is the N-alkylation of a pre-formed 1,2,3,4-tetrahydroquinoline ring with a suitable butanoic acid derivative.[2]
-
Rationale: This method is favored for its straightforwardness and the commercial availability of a wide range of substituted tetrahydroquinolines and brominated butanoic acid esters. The use of an ester protects the carboxylic acid during the alkylation step, preventing unwanted side reactions. A final hydrolysis step deprotects the acid.
-
Key Considerations: The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, CH₃CN) is critical to optimize reaction yields and minimize side products. Reaction conditions must be carefully controlled to prevent over-alkylation or degradation of starting materials.
Caption: General workflow for the synthesis of THQ butanoic acid derivatives.
Alternative Synthetic Routes
Other advanced strategies offer alternative pathways to these scaffolds:
-
Reductive Amination: Reaction between a suitable keto-butanoic acid and an aniline derivative, followed by cyclization and reduction.
-
Domino Reactions: Multi-step sequences performed in one pot, such as a reduction-reductive amination strategy starting from 2-nitroarylketones, can efficiently generate the core THQ structure.[3]
-
Povarov Reaction: A [4+2] cycloaddition reaction that can be used to construct the THQ ring system with substituents already in place.[4]
The choice of synthetic route is dictated by the desired substitution pattern on the aromatic ring, stereochemical requirements, and overall efficiency.
Mechanisms of Biological Activity: A Multi-Target Profile
THQ butanoic acid derivatives have demonstrated a remarkable breadth of biological activities by modulating key cellular pathways.
Anticancer Activity
A significant body of research highlights the potent antiproliferative effects of THQ derivatives.[5][6][7] Their mechanisms often involve the targeted inhibition of signaling pathways critical for cancer cell growth and survival.
-
mTOR Inhibition: Certain morpholine-substituted THQ derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[8][9] Structure-activity relationship (SAR) studies reveal that incorporating moieties like trifluoromethyl and morpholine significantly enhances potency and selectivity.[8][9]
Caption: Inhibition of the mTOR pathway by THQ derivatives.
-
G Protein-Coupled Estrogen Receptor (GPER) Targeting: Some THQ derivatives bearing a carboxyl group have been investigated as antiproliferative agents in breast cancer by targeting GPER.[10] In silico studies combined with in vitro assays have shown that these compounds can decrease cell proliferation in breast cancer cell lines like MCF-7 and MDA-MB-231.[10]
Table 1: In Vitro Anticancer Activity of Selected THQ Derivatives
| Compound ID | Cancer Cell Line | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Compound 2 | MDA-MB-231 | GPER | 25 µM | [10] |
| Compound 2 | MCF-7 | GPER | 50 µM | [10] |
| Compound 10e | A549 (Lung) | mTOR | 0.033 µM | [8][9] |
| Compound 10h | MCF-7 (Breast) | mTOR | 0.087 µM |[8] |
Neuromodulatory Effects
The THQ scaffold is also active within the central nervous system, with derivatives showing potential for treating neurological disorders and pain.
-
Opioid Receptor Modulation: Asymmetric synthesis has yielded THQ derivatives that act as mixed-efficacy ligands for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).[11] Certain analogues demonstrate potent antinociceptive effects comparable to morphine in in vivo models, offering a potential new avenue for pain management.[11]
-
BKCa Channel Agonism: A distinct class of THQ derivatives has been identified as potent agonists of the large-conductance, calcium-activated potassium channel (BKCa).[12] As BKCa channels are important regulators of neuronal activity, these agonists have potential applications in disorders characterized by neuronal hyperexcitability, such as migraine.[12]
-
NMDA Receptor Antagonism: Derivatives such as 2-carboxy-1,2,3,4-tetrahydroquinoline have shown antagonist activity at the glycine site of the NMDA receptor, a target relevant for treating Alzheimer's and Parkinson's disease.[1]
Antimicrobial and Antioxidant Properties
-
Antimicrobial Activity: THQ derivatives have demonstrated antimicrobial properties, potentially through mechanisms involving the disruption of bacterial cell membranes or the inhibition of essential enzymes.[2]
-
Antioxidant Activity: The THQ ring system can act as a radical scavenger. Assays using DPPH and ABTS have confirmed the excellent antioxidant capacity of several THQ derivatives, suggesting their potential use in conditions associated with oxidative stress, such as neurodegenerative diseases.[13]
Structure-Activity Relationship (SAR) Insights
Optimizing the therapeutic potential of THQ butanoic acid derivatives requires a deep understanding of their SAR.[14]
-
The Tetrahydroquinoline Core: This rigid scaffold is the primary determinant of target interaction.[2] Substitutions on the aromatic ring significantly modulate activity. For example, electron-withdrawing groups like trifluoromethyl can enhance potency against targets like mTOR.[8]
-
The Butanoic Acid Chain: The length, rigidity, and orientation of this side chain are critical.[2] It governs solubility and can form key interactions with polar residues in a binding pocket. The carboxylic acid terminus is often essential for activity, potentially forming salt bridges or hydrogen bonds.[15]
-
Stereochemistry: The chiral center that can exist at the point of attachment of the butanoic acid chain can be crucial for selective receptor binding, as demonstrated in studies on opioid receptor ligands.[11]
Core Experimental Protocols for Biological Evaluation
A multi-step, integrated approach is essential for evaluating the biological activity of novel THQ derivatives. This workflow combines computational prediction with robust in vitro validation.
Caption: Integrated workflow for the evaluation of THQ derivatives.
Protocol 5.1: MTT Assay for General Cytotoxicity Screening
-
Principle: This colorimetric assay measures the metabolic activity of cells. The reduction of tetrazolium dye (MTT) to purple formazan by mitochondrial dehydrogenases is proportional to the number of viable cells. It is a first-line screening tool to assess the antiproliferative effects of compounds.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the THQ butanoic acid derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 5.2: [³⁵S]GTPγS Binding Assay for GPCR Functional Activity
-
Principle: This assay measures the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR), such as the opioid receptor. An agonist promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a direct measure of receptor activation.
-
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the target receptor (e.g., C6 cells expressing DOR).[11]
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the THQ derivative (test compound), and a saturating concentration of a known agonist (for antagonist testing).[11]
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate for 60 minutes at 30°C.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Scintillation Counting: Wash the filters, dry them, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated binding versus the compound concentration to determine EC₅₀ (potency) and Emax (efficacy) values. For antagonists, calculate the dose-ratio to determine the antagonist affinity (Kb).[11]
-
Pharmacokinetic Profile and Drug-like Properties
For any derivative to become a viable drug candidate, a favorable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile is essential.
-
Challenges: Butyric acid itself has a very short half-life due to rapid metabolism.[16][17] The THQ butanoic acid structure can be considered a prodrug approach, designed to improve stability and delivery.
-
Evaluation:
-
In Silico Prediction: Tools like SwissADME can predict properties like Lipinski's rule of five, solubility, and potential toxicity, guiding initial compound selection.[13]
-
Plasma Stability: An essential in vitro experiment involves incubating the compound in plasma to determine its stability over time, which can predict its in vivo half-life.[11]
-
In Vivo Pharmacokinetics: Studies in animal models are required to determine key parameters like half-life (t₁/₂), volume of distribution (Vd), and clearance (CL), ultimately assessing the compound's bioavailability and dosing requirements.
-
Conclusion and Future Perspectives
Tetrahydroquinoline butanoic acid derivatives represent a versatile and highly promising class of molecules with demonstrated biological activity across oncology, neurology, and beyond. The combination of the rigid THQ scaffold and the functional butanoic acid side chain provides a powerful platform for designing targeted therapeutics.
Future research should focus on:
-
Target Selectivity: Fine-tuning the structure to enhance selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.
-
Advanced Delivery Systems: Exploring novel formulations or prodrug strategies to overcome pharmacokinetic challenges and improve brain penetration for CNS-active agents.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing therapeutic agents.
The continued exploration of this chemical space, guided by the principles of medicinal chemistry and robust biological evaluation, holds significant promise for the development of next-generation therapeutics.
References
-
Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands. ACS Chemical Neuroscience. [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Medicinal Chemistry. [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. [Link]
-
Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. [Link]
-
synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. ResearchGate. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]
-
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]
-
Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. [Link]
-
Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Infectious Agents and Cancer. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Pharmacokinetics of butyric acid derivative with xylitol. International Journal of Pharmaceutics. [Link]
-
Structure Activity Relationships. Drug-Design.org. [Link]
-
Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry. [Link]
-
Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology. [Link]
-
Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. International Journal of Molecular Sciences. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid (1153828-45-5) for sale [vulcanchem.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Pharmacokinetics of butyric acid derivative with xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
